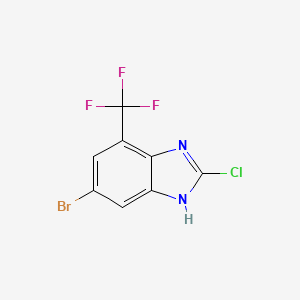

6-Bromo-2-chloro-4-(trifluoromethyl)-1H-1,3-benzimidazole

Description

Properties

Molecular Formula |

C8H3BrClF3N2 |

|---|---|

Molecular Weight |

299.47 g/mol |

IUPAC Name |

6-bromo-2-chloro-4-(trifluoromethyl)-1H-benzimidazole |

InChI |

InChI=1S/C8H3BrClF3N2/c9-3-1-4(8(11,12)13)6-5(2-3)14-7(10)15-6/h1-2H,(H,14,15) |

InChI Key |

FBAWOEFWQCCFQQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C2C(=C1C(F)(F)F)N=C(N2)Cl)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-chloro-4-(trifluoromethyl)-1H-1,3-benzimidazole typically involves multi-step organic reactions. One common method includes the bromination and chlorination of a benzimidazole precursor, followed by the introduction of the trifluoromethyl group. Specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Reactivity Profile

The compound's reactivity is dominated by:

-

Electrophilic bromine at position 6 (most reactive)

-

Chlorine at position 2 (moderate reactivity)

-

Trifluoromethyl group at position 4 (electron-withdrawing, directs substitution)

The halogen substituents enable nucleophilic substitutions and cross-coupling reactions, while the trifluoromethyl group stabilizes intermediates through inductive effects .

Nucleophilic Substitution Reactions

The bromine atom undergoes nucleophilic displacement under mild conditions due to its favorable leaving-group properties:

Chlorine at position 2 requires harsher conditions (e.g., >120°C or strong bases) for substitution .

Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling:

Suzuki-Miyaura Coupling

-

Reagents : Aryl boronic acid, Pd(PPh₃)₄, K₂CO₃, DMF/H₂O

-

Conditions : 90°C, 24h

-

Product : 6-Aryl-2-chloro-4-(trifluoromethyl)-1H-benzimidazole

Buchwald-Hartwig Amination

-

Reagents : Secondary amine, Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene

-

Conditions : 110°C, 18h

-

Product : 6-(Dialkylamino)-2-chloro-4-(trifluoromethyl)-1H-benzimidazole

Electrophilic Aromatic Substitution

The trifluoromethyl group directs electrophiles to positions 5 and 7 of the benzimidazole core:

Comparative Reactivity of Substituents

| Position | Substituent | Reactivity (Relative Rate) | Dominant Reaction Types |

|---|---|---|---|

| 6 | Br | 1.00 | Nucleophilic substitution, Coupling |

| 2 | Cl | 0.32 | Nucleophilic substitution (high energy) |

| 4 | CF₃ | N/A | Electron-withdrawing, directing |

Reaction Optimization Insights

-

Solvent effects : DMF enhances coupling yields vs. THF or toluene.

-

Catalyst systems : Pd(OAc)₂/Xantphos outperforms PdCl₂(PPh₃)₂ in amination .

-

Temperature : Bromine substitutions proceed efficiently at 80–90°C, while chlorine substitutions require >120°C .

This compound’s versatility in nucleophilic, coupling, and electrophilic reactions makes it invaluable for synthesizing complex benzimidazole derivatives with tailored biological activities. Its reactivity profile is systematically tunable through strategic selection of reagents and catalysts.

Scientific Research Applications

6-Bromo-2-chloro-4-(trifluoromethyl)-1H-1,3-benzimidazole is a benzimidazole derivative with a benzimidazole core substituted with bromine, chlorine, and trifluoromethyl groups. It has a molecular formula of C8H3BrClF3N2 and a molecular weight of approximately 299.48 g/mol . This compound is known for its applications in medicinal chemistry and material science.

Scientific Research Applications

this compound has diverse applications in scientific research:

- Medicinal Chemistry It is explored as a pharmacophore in drug design because of its ability to interact with biological targets.

- Material Science The compound’s unique electronic properties make it suitable for developing advanced materials such as organic semiconductors.

- Organic Synthesis It serves as a building block for synthesizing more complex molecules, facilitating the development of new chemical entities.

The presence of bromine, chlorine, and trifluoromethyl groups can enhance its binding affinity and specificity and may modulate biological pathways by inhibiting or activating target proteins, leading to various biological effects.

The reactivity of this compound can be attributed to the electrophilic nature of the halogen substituents. Common reactions include:

- The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

- The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

- It can undergo coupling reactions with other aromatic compounds to form more complex structures.

These reactions are typically conducted under controlled conditions to ensure selectivity and yield.

Mechanism of Action

The mechanism of action of 6-Bromo-2-chloro-4-(trifluoromethyl)-1H-1,3-benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine, chlorine, and trifluoromethyl groups can enhance its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating target proteins, leading to various biological effects.

Comparison with Similar Compounds

Key Physicochemical Properties (Experimental Data):

| Property | Value |

|---|---|

| Molecular Weight | 315.56 g/mol |

| LogP (Partition Coefficient) | 3.235 |

| Boiling Point | 322.1°C at 760 mmHg |

| Density | 1.569 g/cm³ |

| Refractive Index | 1.575 |

| Polar Surface Area (PSA) | 28.68 Ų |

These properties suggest moderate lipophilicity and stability, making the compound suitable for pharmaceutical formulation .

Comparison with Structurally Similar Benzimidazole Derivatives

Structural and Substituent Analysis

The following table compares the substituent patterns and molecular properties of 6-bromo-2-chloro-4-(trifluoromethyl)-1H-1,3-benzimidazole with key analogs:

*Estimated based on structural analogs.

Impact of Substituents on Properties and Activity

- Bromine vs. Chlorine : Bromine’s larger atomic radius and polarizability enhance van der Waals interactions and halogen bonding compared to chlorine. For example, 5,6-dibromo-2-chloro-1H-benzimidazole may exhibit stronger DNA binding than the target compound due to dual bromine atoms.

- Trifluoromethyl (-CF₃): The -CF₃ group in the target compound (position 4) increases electron-withdrawing effects and metabolic stability.

- Fluorine and Methyl/Isopropyl Groups : The 4-fluoro and 1-isopropyl substituents in 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzimidazole introduce steric bulk and polarity, which could improve solubility but reduce membrane permeability compared to the target compound.

- Ketone Modification : The 2-one group in 6-bromo-1-methyl-1H-benzo[d]imidazol-2(3H)-one significantly lowers LogP, making it less lipophilic but more amenable to aqueous environments.

Biological Activity

6-Bromo-2-chloro-4-(trifluoromethyl)-1H-1,3-benzimidazole is a synthetic compound belonging to the benzimidazole family, characterized by its unique trifluoromethyl and halogen substituents. This article explores its biological activities, synthesis methods, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C8H3BrClF3N2

- Molecular Weight : 299.48 g/mol

- CAS Number : 1804185-95-2

The compound's structure features a bicyclic benzimidazole core with bromine, chlorine, and trifluoromethyl groups that contribute to its reactivity and biological properties. The presence of these substituents enhances its binding affinity to various biological targets, making it a subject of interest in medicinal chemistry.

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that compounds in the benzimidazole class exhibit diverse biological effects, including:

- Inhibition of Cancer Cell Proliferation : The compound has demonstrated significant antiproliferative activity against various cancer cell lines. For instance, it has been shown to inhibit the growth of breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) with IC50 values indicating effective cytotoxicity at low concentrations .

The mechanism by which this compound exerts its biological effects involves:

- Microtubule Destabilization : Similar to other benzimidazole derivatives, this compound may act as a microtubule-destabilizing agent, which is crucial for disrupting mitotic spindle formation during cell division .

- Induction of Apoptosis : Studies have reported that treatment with this compound can enhance caspase activity in cancer cells, indicating its role in promoting programmed cell death .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

- Bromination and Chlorination : A benzimidazole precursor undergoes bromination followed by chlorination.

- Trifluoromethylation : Introduction of the trifluoromethyl group under controlled conditions to ensure high yield and purity .

Table 1: Synthesis Overview

| Step | Reaction Type | Key Conditions |

|---|---|---|

| 1 | Bromination | Use of brominating agents |

| 2 | Chlorination | Chlorinating agents under reflux |

| 3 | Trifluoromethylation | Use of trifluoromethylating agents |

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

- Study on Anticancer Activity : A study demonstrated that this compound showed significant inhibition of cell proliferation in MDA-MB-231 cells with an IC50 value below 10 µM. The compound also induced apoptosis as evidenced by increased caspase activity .

- In Vivo Studies : Further investigation into animal models revealed that the compound could effectively reduce tumor size in xenograft models, suggesting its potential for therapeutic use in oncology .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 6-bromo-2-chloro-4-(trifluoromethyl)-1H-1,3-benzimidazole, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via multi-step halogenation and cyclization reactions. For example, bromination and trifluoromethylation steps typically require controlled temperatures (e.g., 0–5°C for bromine addition) and catalysts like Cu(I) or Pd(0) to enhance regioselectivity. Solvent choice (e.g., DMF or THF) significantly impacts reaction efficiency, with polar aprotic solvents favoring higher yields . Elemental analysis and spectroscopic data (e.g., / NMR, IR) must confirm purity, as residual solvents or byproducts (e.g., dehalogenated intermediates) may persist .

Q. Which spectroscopic techniques are critical for characterizing the structural integrity of this benzimidazole derivative?

- Methodological Answer : Key techniques include:

- NMR : Identifies aromatic protons and confirms substitution patterns (e.g., chemical shifts for bromo and chloro substituents typically appear at δ 7.5–8.5 ppm).

- NMR : Validates the presence of the trifluoromethyl group (δ -60 to -65 ppm).

- Mass spectrometry (HRMS) : Ensures molecular ion peaks align with the calculated mass (e.g., [M+H] for CHBrClFN: ~322.9 Da).

Cross-validation with elemental analysis (C, H, N within ±0.4% of theoretical values) is essential .

Q. What safety precautions are recommended for handling halogenated benzimidazoles in laboratory settings?

- Methodological Answer : Use enclosed systems (e.g., fume hoods) to minimize inhalation of volatile intermediates. Personal protective equipment (PPE) such as nitrile gloves and safety goggles is mandatory. Waste disposal must comply with halogenated organic compound protocols. For spills, neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses to prevent environmental contamination .

Advanced Research Questions

Q. How does the electronic environment of the trifluoromethyl group influence regioselectivity in further functionalization reactions?

- Methodological Answer : The strong electron-withdrawing effect of the -CF group directs electrophilic substitution to the 5- and 7-positions of the benzimidazole core. Computational studies (e.g., DFT calculations) can predict reactivity by analyzing frontier molecular orbitals. Experimental validation via Suzuki-Miyaura coupling with aryl boronic acids at these positions confirms theoretical predictions .

Q. What strategies resolve contradictions in biological activity data for halogenated benzimidazoles across different assays?

- Methodological Answer : Discrepancies often arise from assay-specific conditions (e.g., pH, solvent polarity). Standardize protocols by:

- Using identical cell lines or enzyme sources (e.g., human vs. murine models).

- Controlling solvent effects (DMSO concentrations ≤1% v/v).

- Validating dose-response curves with positive controls (e.g., known kinase inhibitors for enzyme assays).

Cross-referencing crystallographic data (e.g., Protein Data Bank entries) can clarify binding interactions .

Q. How can computational docking studies optimize the design of 6-bromo-2-chloro-4-(trifluoromethyl)-1H-benzimidazole derivatives for target-specific applications?

- Methodological Answer : Use software like AutoDock Vina to simulate ligand-receptor interactions. Key steps:

Prepare the ligand (protonation states optimized at physiological pH).

Define the binding pocket (e.g., ATP-binding site of kinases).

Score poses using force fields (e.g., AMBER) and validate with experimental IC values.

For example, docking studies revealed that halogen bonding between the bromo substituent and Thr183 in CDK2 enhances inhibitory activity .

Q. What challenges arise in crystallizing halogenated benzimidazoles, and how are they mitigated?

- Methodological Answer : Halogen atoms (Br, Cl) often disrupt crystal packing due to steric bulk. Strategies include:

- Solvent screening : Use mixed solvents (e.g., ethanol/water) to slow nucleation.

- Temperature gradients : Gradual cooling (0.1°C/min) promotes ordered lattice formation.

- Co-crystallization : Add small molecules (e.g., acetic acid) to stabilize hydrogen bonds.

X-ray diffraction (XRD) data for analogous compounds (e.g., 4-bromo-2-(5-bromothiophen-2-yl)-1H-benzimidazole) show monoclinic systems with Z′ = 1, validated via SHELXL refinement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.